Pinobanksin

Descripción

Historical Context and Discovery of Pinobanksin

This compound, a naturally occurring flavonoid, was first isolated by Erdtman from the heartwood of the Jack pine, Pinus banksiana, which is the origin of its name. nih.gov The initial isolation process involved precipitating it as an insoluble sodium salt, which was then purified by recrystallization from toluene (B28343) to form colorless needles. nih.gov Beyond its initial discovery in Pinus banksiana, this compound has been identified in a wide array of plant species, particularly within the Pinus genus, including Pinus pinaster, Pinus radiata, and Pinus contorta. nih.gov It is also a significant component of bee products such as propolis and various types of honey from around the world. nih.govtaylorandfrancis.com The presence of this compound in these natural sources has made it a subject of interest for phytochemical research. nih.govresearchgate.net

This compound as a Flavonoid Subclass Member: Flavanonol

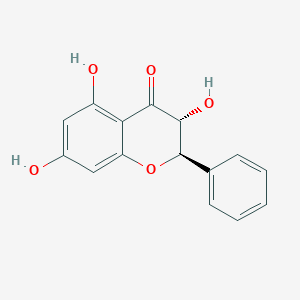

This compound is classified as a flavanonol, a subclass of flavonoids characterized by a three-ring structure (C6-C3-C6). nih.govresearchgate.net Specifically, it is a trihydroxyflavanone with the chemical formula C₁₅H₁₂O₅ and the systematic IUPAC name (2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one. ontosight.aiebi.ac.uk The defining structural feature of flavanonols like this compound is the presence of a hydroxyl group at the 3-position of the C ring and the absence of a double bond between the C2 and C3 positions, which distinguishes them from flavonols. researchgate.netacs.org

Biosynthetically, this compound is derived from the flavanone (B1672756) pinocembrin (B1678385) through hydroxylation at the C-3 position, a reaction catalyzed by the enzyme flavanone 3-hydroxylase (F3H). nih.govresearchgate.net This conversion is a key step in the broader flavonoid biosynthesis pathway, which produces a wide variety of secondary metabolites in plants. d-nb.infofrontiersin.org this compound itself can serve as a precursor for the synthesis of other flavonoids, such as galangin (B1674397), through the action of flavonol synthase (FLS). researchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant, with numerous studies investigating its diverse pharmacological activities. nih.govresearchgate.net Scientific investigations have revealed a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, antiparasitic, antimutagenic, antiproliferative, and anti-angiogenic properties. nih.govnih.govresearchgate.net Its antioxidant activity, in particular, is a focus of research, with studies showing it can inhibit the peroxidation of low-density lipoprotein and reduce alpha-tocopherol (B171835) radicals. ebi.ac.ukwikipedia.org

Future research is directed towards leveraging these multifaceted pharmacological properties for therapeutic applications. nih.govresearchgate.net this compound is considered a promising scaffold for future drug discovery and the development of novel therapeutic interventions. nih.govnih.govresearchgate.net Additionally, there is growing interest in optimizing the production of this compound and its derivatives. nih.gov Research into microbial cell factories, using organisms like Escherichia coli, aims to enhance the biosynthesis of this compound for a more sustainable and controlled supply. d-nb.infonih.gov Further investigations into its derivatives, such as this compound-3-O-acetate, this compound-3-O-propionate, and this compound 5-methyl ether, are also expanding the understanding of its structure-activity relationships and potential applications. nih.govmedchemexpress.commedchemexpress.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one |

| Synonyms | 3,5,7-trihydroxyflavanone, Dihydrogalangin |

| Molecular Formula | C₁₅H₁₂O₅ |

| CAS Number | 548-82-3 |

| ChEBI ID | CHEBI:28103 |

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Research Focus |

| Antioxidant | Inhibition of lipid peroxidation, free radical scavenging. ebi.ac.ukwikipedia.org |

| Anti-inflammatory | Modulation of inflammatory pathways. nih.govnih.gov |

| Antimicrobial | Activity against various bacteria. nih.govnih.gov |

| Antiproliferative | Inhibition of cancer cell growth. nih.govresearchgate.net |

| Neuroprotective | Protection against oxidative stress in neuronal cells. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJZKRQHBQNCA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203287 | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-82-3 | |

| Record name | Pinobanksin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinobanksin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOBANKSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Sources of Pinobanksin

Distribution in Pinus Genus

Pinobanksin is a common polyphenol found in the heartwood of trees belonging to the Pinus genus, spanning both the Haploxylon and Diploxylon subgenera. nih.gov It was first isolated from the heartwood of Jack Pine (Pinus banksiana). nih.govresearchgate.net Research has since confirmed its presence in numerous other pine species.

Key Pinus species containing this compound include:

Pinus banksiana (Jack Pine): This species is the original source from which this compound was first isolated. nih.govresearchgate.net It is a notable component of the heartwood extractives of this tree. researchgate.net

Pinus pinaster (Maritime Pine): Bark extracts of this species are known to contain a variety of phenolic compounds, including this compound. nih.govmdpi.commdpi.com

Pinus radiata (Monterey Pine): The bark of Pinus radiata is a rich source of polyphenols, and studies have identified this compound within its composition. nih.govresearchgate.net

Beyond these examples, this compound has been reported in a wide array of other Pinus species, such as Pinus contorta, Pinus griffithii, Pinus resinosa, Pinus parviflora, and Pinus morrisonicola. nih.gov

Table 1: Selected Pinus Species Containing this compound

| Species Name | Common Name | Part(s) Containing this compound |

|---|---|---|

| Pinus banksiana | Jack Pine | Heartwood nih.govresearchgate.net |

| Pinus pinaster | Maritime Pine | Bark nih.govmdpi.commdpi.com |

| Pinus radiata | Monterey Pine | Bark nih.govresearchgate.net |

| Pinus contorta | Lodgepole Pine | Wood nih.gov |

| Pinus resinosa | Red Pine | Wood nih.gov |

Presence in Propolis (Bee Glue) from Various Geographic Origins

This compound is a characteristic flavonoid found in propolis, a resinous mixture produced by honeybees from substances collected from plant parts. nih.gov The chemical composition of propolis, including its this compound content, can vary significantly depending on the geographical location and the local flora available to the bees. nih.govnih.gov Poplar (Populus species) bud exudates are a primary source for the resin that bees use to make propolis in temperate regions, and these exudates are rich in flavonoids like this compound. nih.govscielo.br

Studies have identified this compound in propolis from diverse geographical areas:

Europe: this compound is a typical component of European poplar-type propolis. nih.gov It has been identified in propolis from Poland, Bulgaria, and Georgia, among others. nih.govnih.govbio-conferences.orgmdpi.com

Asia: Chinese propolis has been shown to contain this compound and its derivatives, with poplar trees being a significant botanical source. nih.govsemanticscholar.org It has also been found in propolis from Kazakhstan. nih.gov

North America: Research on propolis from the United States has confirmed the presence of this compound. semanticscholar.org

South America: While the composition of Brazilian propolis is highly diverse, some types have been found to contain this compound. scielo.br

The concentration of this compound and its esters, such as this compound-3-O-acetate, can be substantial, making them key marker compounds for certain types of propolis. nih.govsemanticscholar.orgnih.gov

Table 2: Geographic Origins of Propolis Containing this compound

| Geographic Region | Notable Findings |

|---|---|

| Europe (e.g., Poland, Bulgaria, Georgia) | This compound is a characteristic flavonoid in poplar-type propolis. nih.govnih.govbio-conferences.orgmdpi.com |

| Asia (e.g., China, Kazakhstan) | This compound and its derivatives are major components. nih.govsemanticscholar.orgnih.gov |

| North America (e.g., United States) | This compound is a confirmed constituent. semanticscholar.org |

| South America (e.g., Brazil) | Present in certain types of propolis, though composition is highly variable. scielo.br |

Detection in Honey and Other Bee Products

In addition to propolis, this compound is found in other products from the beehive. nih.govmdpi.com Its presence in these products is generally attributed to the transfer of plant-derived compounds and propolis particles within the hive.

Honey: this compound is one of the many flavonoids that can be detected in honey. mdpi.comresearchgate.netnih.gov The specific flavonoid profile of honey, including the presence and concentration of this compound, depends on the botanical sources of the nectar collected by bees. taylorandfrancis.com

Other Bee Products: The compound has also been identified in bee pollen, bee bread, and beeswax, further highlighting its distribution throughout the hive environment. nih.govmdpi.com

Identification in Other Plant Species

While prominently found in the Pinus genus and bee products, this compound and its derivatives have also been isolated from other botanicals.

Alpinia galanga (Galangal): The seeds of this plant, which belongs to the ginger family, have been found to contain this compound and its derivatives, such as (2R, 3S)-pinobanksin-3-cinnamate. researchgate.netavantika.fr

Populus balsamifera L. (Balsam Poplar): The bud exudates of balsam poplar are a rich source of phenolic compounds, and this compound is one of the predominant flavonoids identified in its extracts. nih.govmdpi.comnih.gov This reinforces the link between poplar trees and the this compound content found in propolis from temperate regions. mdpi.com

Peony Seed Shells (Paeonia species): Recent research has identified this compound in the shells of peony seeds, highlighting a novel source for this flavonoid. researchgate.net Studies have optimized extraction methods to isolate this compound from this agricultural byproduct. researchgate.net

Table 3: Other Plant Sources of this compound

| Plant Species | Common Name | Part(s) Containing this compound |

|---|---|---|

| Alpinia galanga | Galangal | Seeds researchgate.netavantika.fr |

| Populus balsamifera L. | Balsam Poplar | Bud Exudates nih.govmdpi.comnih.gov |

| Paeonia species | Peony | Seed Shells researchgate.net |

Biosynthesis and Metabolic Pathways of Pinobanksin

Enzymatic Conversion from Pinocembrin (B1678385) via Flavanone (B1672756) 3-Hydroxylase (F3H)

The direct precursor to pinobanksin is the flavanone pinocembrin. ebi.ac.ukwikipedia.org The biosynthesis of this compound from pinocembrin is a critical hydroxylation reaction catalyzed by the enzyme flavanone 3-hydroxylase (F3H). nih.govresearchgate.net This enzyme introduces a hydroxyl group at the C-3 position of the C ring of the flavanone structure, converting (2S)-pinocembrin into (2R,3R)-pinobanksin. nih.govresearchgate.net

F3H is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that plays a pivotal role in the flavonoid pathway. nih.govscienceopen.comgoogle.com For instance, a specific F3H enzyme, Sb2ODD7 from Scutellaria baicalensis, has been identified to catalyze the conversion of pinocembrin to this compound, although it shows higher efficiency with naringenin. nih.govscienceopen.com Similarly, studies on Ornithogalum caudatum have revealed two flavonol synthases, OcFLS1 and OcFLS2, that exhibit bifunctional activity, acting as both FLS and F3H. These enzymes can catalyze the 3β-hydroxylation of (S)-pinocembrin to form this compound. nih.gov

Role within the Broader Flavonoid Biosynthetic Pathway

The flavonoid biosynthetic pathway is a complex network responsible for producing a wide array of secondary metabolites in plants. google.comd-nb.infogenome.jp This pathway originates from the phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. google.comfrontiersin.org Through a series of enzymatic reactions involving chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), the key intermediate flavanone, (2S)-pinocembrin, is formed. nih.govd-nb.info

Pinocembrin stands at a crucial branch point in the pathway. nih.govd-nb.inforesearchgate.netnih.govresearchgate.net From here, various flavonoid subclasses can be synthesized. d-nb.info The conversion of pinocembrin to this compound by F3H marks the entry into the dihydroflavonol class of flavonoids. nih.govgoogle.com this compound itself can then serve as a substrate for further enzymatic modifications. For example, flavonol synthase (FLS) can introduce a double bond between the C-2 and C-3 positions of this compound to form the flavonol galangin (B1674397). nih.govresearchgate.net This two-step conversion from pinocembrin to galangin, via this compound, highlights the central role of this compound as an intermediate in the synthesis of other important flavonoids. nih.govresearchgate.net

Microbial Cell Factory Engineering for this compound Production

The pharmacological potential of this compound and other flavonoids has spurred interest in developing sustainable and efficient production methods. frontiersin.orgmdpi.com Microbial cell factories, particularly engineered strains of Escherichia coli, have emerged as a promising alternative to traditional plant extraction or chemical synthesis. frontiersin.orgmdpi.com

Escherichia coli Chassis Development

The foundation for microbial flavonoid production lies in the development of a robust chassis strain. nih.govresearchgate.netnih.gov This involves significant metabolic engineering to enhance the supply of necessary precursors, namely phenylalanine and malonyl-CoA. nih.govresearchgate.netnih.gov By implementing various strain engineering strategies, researchers have successfully constructed E. coli chassis capable of accumulating high titers of pinocembrin from simple carbon sources like glycerol, without the need for precursor supplementation. nih.govresearchgate.netnih.govresearchgate.net This engineered pinocembrin-producing strain then serves as the base for producing this compound and other derivatives. nih.govresearchgate.netnih.govresearchgate.net

Enzyme Candidate Screening for Enhanced Biosynthesis

A critical step in optimizing this compound production is the selection of highly efficient enzymes. nih.govresearchgate.net Researchers screen libraries of F3H candidates from various plant sources to identify the most effective enzyme for converting pinocembrin to this compound. nih.govresearchgate.net In one such study, seven different F3H and bifunctional F3H/flavonol synthase (FLS) enzymes were screened. nih.govresearchgate.net The F3H from Glycine max (soybean) proved to be the top performer, yielding the highest titer of this compound. nih.govresearchgate.netresearchgate.netresearchgate.net Interestingly, some F3H enzymes from sources like Oryza sativa ssp. japonica and Petunia hybrida, as well as an FLS from Citrus unshiu, also demonstrated the ability to produce this compound, indicating a degree of bifunctionality. nih.gov

Optimization of Production Yields

Despite the successful engineering of E. coli for this compound production, optimizing yields remains a key challenge. nih.govresearchgate.net One strategy involves the use of a two-plasmid system in the engineered E. coli chassis. researchgate.net The first plasmid carries the genes for the optimized pinocembrin production pathway, while the second plasmid contains the selected F3H enzyme. researchgate.net

A study utilizing this approach with the F3H from Glycine max in a pinocembrin-producing E. coli strain achieved a this compound titer of 12.6 ± 1.8 mg/L from glycerol. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net While this represents a significant achievement in microbial flavonoid production, there is still room for improvement. nih.govnih.govresearchgate.net Further enhancements in yield are anticipated through additional chassis modifications aimed at improving cofactor supply and regeneration, as well as mitigating the potential toxicity of intermediate and final products. nih.govresearchgate.netresearchgate.net

| Enzyme Source | Organism Abbreviation | Product(s) | This compound Titer (mg/L) |

| Glycine max F3H | Gm | This compound, Galangin | 12.6 ± 1.8 |

| Oryza sativa ssp. japonica F3H | Os | This compound, Galangin | Not specified |

| Petunia hybrida F3H | Ph | This compound, Galangin | Not specified |

| Citrus sinensis F3H | Cs | This compound, Galangin | Not specified |

| Arabidopsis thaliana F3H | At | This compound | Not specified |

| Citrus unshiu FLS | Cu | This compound, Galangin | Not specified |

Table 1: Screening of F3H and FLS candidates for the production of this compound and galangin in an engineered E. coli strain. nih.govresearchgate.net The F3H from Glycine max (Gm) yielded the highest this compound titer.

Pharmacological Activities and Mechanisms of Action of Pinobanksin

Antioxidant Activities

Pinobanksin demonstrates significant antioxidant capabilities through multiple mechanisms, contributing to its potential role in mitigating oxidative stress.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. This compound has been shown to effectively inhibit this process. Research has demonstrated its ability to inhibit the peroxidation of low-density lipoprotein (LDL) nih.gov. It has also been found to attenuate ADP/Fe(II)-induced lipid peroxidation nih.gov. In studies on H9c2 cells, this compound at concentrations of 60–80 μM was shown to prevent lipid peroxidation nih.gov.

The antioxidant action of many compounds involves the donation of electrons to neutralize free radicals. This compound exhibits electron donor properties, a key feature of its radical-scavenging ability nih.gov. A significant aspect of this capability is its interaction with alpha-tocopherol (B171835) (a form of Vitamin E), a major lipid-soluble antioxidant in membranes. When alpha-tocopherol neutralizes a radical, it becomes a radical itself (alpha-tocopherol radical). This compound can reduce this alpha-tocopherol radical, thereby regenerating alpha-tocopherol and maintaining the antioxidant capacity within the cellular membrane nih.govnih.gov.

Catalase (CAT) is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. Studies have revealed that this compound can exert its antioxidant effects by directly interacting with and binding to the CAT enzyme nih.govresearchgate.net. In experiments with H9c2 cells induced with hydrogen peroxide, treatment with this compound was shown to affect CAT levels, further indicating its role in the enzymatic antioxidant defense system nih.gov.

This compound exhibits a dose-dependent effect on Reactive Oxygen Species (ROS) levels. In H9c2 cells subjected to hydrogen peroxide-induced oxidative stress, this compound demonstrated both anti-oxidant and pro-oxidant effects depending on its concentration nih.govnih.gov. For instance, compared to a hydrogen peroxide-induced group, this compound showed antioxidant effects in the concentration range of 5 μM to 40 μM, while pro-oxidant effects were observed between 40 μM and 80 μM nih.gov. Another study noted a reduction in ROS levels following the addition of this compound, with a 31.82% reduction at a 1 mg/mL concentration, highlighting its intracellular antioxidant effect nih.gov. This modulation is partly achieved through the activation of the Nrf2 nuclear translocation pathway, a key regulator of the antioxidant response nih.gov.

| Concentration of this compound | Effect on ROS Levels (Compared to H₂O₂-induced group) | Reference |

|---|---|---|

| 5 µM - 40 µM | Antioxidant (Decreased ROS) | nih.gov |

| 40 µM - 80 µM | Pro-oxidant (Increased ROS) | nih.gov |

Theoretical studies using Density Functional Theory (DFT) have provided insights into the specific chemical mechanisms behind this compound's antioxidant activity. These mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) nih.govresearchgate.net. The favorability of each mechanism is highly dependent on the solvent environment nih.govresearchgate.net.

Hydrogen Atom Transfer (HAT): This mechanism is most favorable in non-polar environments like the gas phase and carbon tetrachloride (CCl₄) nih.govresearchgate.net.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more favored in polar phases such as acetonitrile (B52724) (CH₃CN) and water (H₂O) nih.govresearchgate.net.

| Mechanism | Favorable Environment | Reference |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Gas phase, CCl₄ (non-polar) | nih.govresearchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | CH₃CN, H₂O (polar) | nih.govresearchgate.net |

Anti-inflammatory Effects

This compound also possesses significant anti-inflammatory properties, acting through various molecular pathways to modulate inflammatory responses. Its effects can be dose-dependent, exhibiting both anti-inflammatory and, in some contexts, pro-inflammatory responses nih.gov.

In lipopolysaccharide (LPS)-induced H9c2 cells, this compound demonstrated anti-inflammatory activity in the 5–80 μM range nih.gov. The mechanisms underlying these effects include the downregulation of pro-inflammatory cytokines. Studies have shown that this compound can reduce the expression of Interleukin-6 (IL-6) and Vascular Cell Adhesion Molecule-1 (VCAM-1) nih.gov. This is achieved, in part, by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of inflammation nih.govresearchgate.net. By preventing the phosphorylation of the NF-κB p65 protein, this compound hinders its activation and subsequent promotion of inflammatory gene expression nih.gov. Furthermore, this compound has been found to significantly reduce the secretion of Nitric Oxide (NO), a key signaling molecule in inflammation nih.gov.

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)

The anti-inflammatory properties of this compound are associated with its ability to modulate the expression of key signaling molecules involved in the inflammatory cascade. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are crucial mediators of the inflammatory response. nih.govnih.gov While direct studies detailing this compound's specific impact on IL-1β and TNF-α are emerging, research on the closely related flavonoid, pinocembrin (B1678385), provides insight into the likely mechanism. Pinocembrin has been shown to reduce the levels of pro-inflammatory mediators, including IL-1β and TNF-α, in macrophages. nih.gov This suggests that flavonoids of this class can interfere with the signaling pathways that lead to the production of these potent inflammatory cytokines.

Inhibition of NF-κB Pathway

A central mechanism for the anti-inflammatory action of many natural flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. hilarispublisher.com NF-κB is a protein complex that acts as a transcription factor, controlling the expression of genes involved in inflammation and immune responses. hilarispublisher.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. nih.govnih.gov

Studies have shown that major flavonoids found in propolis, including this compound, inhibit the activation of the NF-κB signaling pathway in a dose-dependent manner. nih.gov The related compound pinocembrin has been observed to suppress the phosphorylation of IκBα and the subsequent activation of the NF-κB p65 subunit, effectively blocking its translocation to the nucleus. nih.govnih.gov This inhibition of the NF-κB pathway is a key mechanism by which this compound and related flavonoids exert their anti-inflammatory effects.

Reduction of PGE2 and COX-2 Levels

This compound's anti-inflammatory activity also extends to the modulation of the arachidonic acid pathway. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. nih.govmdpi.com Research on the related compound pinocembrin has demonstrated a significant suppression of LPS-induced PGE2 production in macrophage cell lines. nih.gov Furthermore, pinocembrin treatment has been found to reduce the expression of COX-2. nih.gov

In-silico studies support these findings, showing that this compound has a good binding affinity for the COX-1 protein, suggesting a direct interaction with these enzymes. taylorandfrancis.com By inhibiting COX enzymes and subsequently reducing the production of PGE2, this compound can effectively dampen the inflammatory response.

Antimicrobial and Anti-parasitic Properties

This compound exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa, making it a compound of significant interest for its therapeutic potential. nih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus, MRSA)

This compound has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA). MRSA is a significant cause of infections and poses a considerable challenge to treatment with conventional antibiotics. nih.govnih.gov this compound-3-O-acetate, a derivative of this compound, has been specifically identified as exhibiting activity against MRSA. nih.gov Propolis extracts rich in this compound have been shown to inhibit the growth of both S. aureus and MRSA. The proposed mechanism of action involves the disruption of the bacterial cell wall and membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 100 µg/mL | 300 µg/mL |

| MRSA | 50 µg/mL | 200 µg/mL |

Antifungal Activity (e.g., against Penicillium italicum)

The antifungal properties of flavonoids from propolis have been well-documented. Penicillium italicum is a common postharvest pathogen that causes blue mold in citrus fruits, leading to significant economic losses. nih.govnih.gov While this compound is a known component of antifungal propolis, specific studies on its isolated activity against P. italicum are less common than those for its close structural relative, pinocembrin. Research has shown that pinocembrin exhibits strong, dose-dependent antifungal activity against P. italicum. researchgate.net The mechanism involves the inhibition of mycelial growth by interfering with the pathogen's energy homeostasis and causing damage to the cell membrane. researchgate.net

Anti-protozoal Effects (e.g., against Leishmania braziliensis, Trypanosoma brucei)

This compound and its derivatives have shown promising activity against several protozoan parasites. Human African trypanosomiasis, caused by Trypanosoma brucei, and leishmaniasis, caused by various Leishmania species, are debilitating diseases with limited treatment options. elifesciences.orgmdpi.com

Investigations into phytochemicals derived from European propolis have identified this compound esters as potent agents against these parasites. nih.gov Specifically, butyrate (B1204436) and propionyl esters of this compound demonstrated the highest activity against Trypanosoma brucei. nih.gov Furthermore, propolis extracts have shown activity against Leishmania mexicana. nih.gov While the provided search results specify activity against Leishmania mexicana, red propolis extracts, which contain this compound, have also been studied for their effects against Leishmania braziliensis. mdpi.com

| Compound/Extract | Parasite | EC₅₀ Value (µg/mL) |

|---|---|---|

| Propolis Extract D6 | Trypanosoma brucei | 5.02 |

| Propolis Extract D7 | Trypanosoma brucei | 5.97 |

| Propolis Extract P | Trypanosoma brucei | 4.45 |

Anti-proliferative and Apoptotic Induction in Cancer Cells

This compound exerts significant anti-proliferative effects and induces apoptosis in a variety of cancer cell lines. mdpi.comresearchgate.net Its mechanisms of action involve the inhibition of cancer cell viability, the induction of programmed cell death through various molecular pathways, and the modulation of key regulatory proteins involved in the cell cycle and apoptosis.

This compound has been shown to effectively inhibit the viability of various cancer cells. Studies have demonstrated its cytotoxic effects against human breast cancer cell lines, including hormone-positive MCF-7 and triple-negative MDA-MB-231 cells. nih.gov In MCF-7 cells, a cytotoxic effect was observed at a concentration of 15 μg/mL after 72 hours of treatment. nih.gov Furthermore, this compound demonstrated anti-proliferative effects on human colon cancer cells and B-cell lymphoma cells. mdpi.com Research on the human neuroblastoma cell line SH-SY5Y also revealed that this compound can effectively inhibit cell proliferation.

The cytotoxic effects of this compound appear to be dose- and time-dependent. For instance, in one study, this compound-3-acetate, a derivative of this compound, exhibited a significant inhibitory effect on the proliferation of SW480 human colon cancer cells in both a time- and dose-dependent manner.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxicity observed at 15 μg/mL after 72h. nih.gov | nih.gov |

| MDA-MB-231 | Breast Cancer | Cytotoxic effects demonstrated. nih.gov | nih.gov |

| HCT-116 | Colon Cancer | This compound-3-acetate induced anti-carcinogenic effects. nih.gov | nih.gov |

| SH-SY5Y | Neuroblastoma | Effective inhibition of cell proliferation. | |

| B-cell lymphoma (M12.C3.F6) | Lymphoma | Exhibited anti-proliferative activity and induced apoptosis. mdpi.com | mdpi.com |

| SW480 | Colon Cancer | This compound-3-acetate showed significant time- and dose-dependent inhibition of proliferation. |

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that this compound and its derivatives can trigger apoptosis in various cancer cell lines, including B-cell lymphoma. mdpi.com This process is often mediated through the activation of caspase signaling pathways. In a study on a B-cell lymphoma cell line, the apoptotic effect of Sonoran propolis, of which this compound is a major constituent, was found to be mediated by the activation of caspases 3, 8, and 9. mdpi.com

Furthermore, this compound has been implicated in inducing Bax-dependent apoptosis. nih.gov The pro-apoptotic protein Bax plays a crucial role in the intrinsic pathway of apoptosis by promoting the release of cytochrome c from the mitochondria.

This compound's pro-apoptotic effects are further substantiated by its interaction with key regulatory proteins. Research indicates that this compound can bind to the B-cell lymphoma-2 (BCL-2) associated X protein (BAX) and B-cell lymphoma-2 (BCL-2) proteins. BCL-2 is an anti-apoptotic protein, and its inhibition can promote cell death. By interacting with these proteins, this compound can modulate the delicate balance between pro-apoptotic and anti-apoptotic signals within the cell, thereby favoring apoptosis.

In addition to its influence on apoptotic proteins, this compound has been found to interact with cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Specifically, it has been shown to bind to CDK4/6, suggesting a potential mechanism for inhibiting cell cycle progression and, consequently, cell proliferation.

The anti-cancer properties of this compound have been investigated across a range of specific cancer cell lines:

MCF-7 and MDA-MB-231 (Breast Cancer): this compound has demonstrated cytotoxic effects on both hormone-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. nih.gov In combination with pinocembrin, it has shown a significant synergistic cytotoxic effect in these cell lines. nih.gov

HCT-116 (Colon Cancer): A derivative, this compound-3-acetate, has been shown to induce apoptotic and anti-carcinogenic effects in HCT-116 colon cancer cells. nih.gov

SH-SY5Y (Neuroblastoma): this compound effectively inhibits the proliferation of SH-SY5Y cells, with studies indicating this is achieved by binding to BAX, BCL-2, and CDK4/6 to inhibit their activities.

Table 2: Summary of this compound's Effects on Specific Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxic effects observed, particularly at 72 hours. Synergistic effects with pinocembrin. nih.gov | nih.gov |

| MDA-MB-231 | Breast Cancer | Demonstrated cytotoxicity and synergistic effects with pinocembrin. nih.gov | nih.gov |

| HCT-116 | Colon Cancer | This compound-3-acetate induced apoptosis and had anti-carcinogenic effects. nih.gov | nih.gov |

| SH-SY5Y | Neuroblastoma | Inhibition of proliferation through interaction with BAX, BCL-2, and CDK4/6. | |

| B-cell lymphoma | Lymphoma | Induction of apoptosis via caspase activation. mdpi.com | mdpi.com |

Anti-angiogenic Effects

In addition to its direct effects on cancer cells, this compound also exhibits anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. mdpi.com Angiogenesis, the formation of new blood vessels, is a vital process for supplying tumors with the nutrients and oxygen they need to expand.

The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This pathway also plays a significant role in promoting angiogenesis. While this compound has been noted for its anti-angiogenic activities, the direct inhibitory effect on the Raf/MEK/ERK pathway as a specific mechanism for this action requires further detailed investigation. Current scientific literature confirms the anti-angiogenic potential of this compound, but a direct, well-documented link to the inhibition of the Raf/MEK/ERK cascade as the primary mechanism is not yet fully established.

Activation of Apoptotic Signaling

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways. nih.gov One of the primary mechanisms involved is the activation of caspases, which are a family of protease enzymes crucial for the execution of apoptosis. researchgate.net Studies have demonstrated that Sonoran propolis, of which this compound and its esters are major constituents, triggers the activation of caspases 3, 8, and 9 in B-cell lymphoma cells. nih.govresearchgate.net

The activation of both initiator caspases (caspase-8 and caspase-9) and an effector caspase (caspase-3) suggests that this compound may induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. researchgate.netmdpi.com The intrinsic pathway is further supported by findings that these compounds can modulate the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net A loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com In studies on H2O2-treated PC12 cells, a this compound derivative was found to elevate the mitochondrial membrane potential, decrease the release of cytochrome-c, and inhibit the activities of caspase-3 and caspase-9, ultimately preventing apoptosis mediated via the mitochondrial pathway. researchgate.net Furthermore, research on SH-SY5Y cells has indicated that this compound's antiproliferative activity is linked to its interaction with proteins that regulate apoptosis, such as BAX and BCL-2. nih.gov this compound was found to increase the BAX/BCL-2 ratio, which promotes mitochondrial membrane permeability and subsequent apoptosis. nih.gov

Neuroprotective Effects

This compound and its derivatives have demonstrated significant neuroprotective properties in various experimental models. researchgate.netnih.govnih.gov These effects are largely attributed to their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. researchgate.netnih.govmdpi.com By mitigating oxidative damage, this compound helps protect neurons from injury and death, suggesting its potential as a therapeutic agent for conditions like vascular dementia and other neurodegenerative disorders. nih.govnih.gov

Reduction of Oxidative Stress in Neurodegeneration Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.commdpi.com this compound derivatives have been shown to exert their neuroprotective effects by downregulating oxidative stress. researchgate.net For instance, (2R,3S)-pinobanksin-3-cinnamate has been investigated for its ability to protect against neurotoxicity in models of vascular dementia. nih.gov It is suggested that the neuroprotective action of this compound is mediated by its antioxidant properties. researchgate.net By reducing the levels of damaging ROS, this compound can help preserve cellular structures and function, thereby preventing the progression of neurodegeneration. nih.govmdpi.com

Attenuation of Redox Imbalance (e.g., decreasing MDA and ROS, enhancing SOD and GSH)

A key aspect of this compound's neuroprotective activity is its ability to modulate the cellular redox state. nih.govmdpi.com This involves reducing the levels of harmful oxidative markers while boosting the endogenous antioxidant defenses. mdpi.comnih.gov In a study on rats with vascular dementia, administration of (2R,3S)-pinobanksin-3-cinnamate led to a significant decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation and oxidative damage. nih.gov Concurrently, the treatment enhanced the activity of superoxide dismutase (SOD) and the levels of glutathione (GSH), which are crucial components of the cellular antioxidant defense system. nih.govnih.gov Research in SH-SY5Y cells also showed a reduction in ROS levels following the addition of this compound. nih.gov

Table 1: Effect of (2R,3S)-pinobanksin-3-cinnamate on Oxidative Stress Markers

| Marker | Effect | Implication |

|---|---|---|

| Malondialdehyde (MDA) | Markedly decreased | Reduction in lipid peroxidation |

| Superoxide Dismutase (SOD) | Enhanced activity | Increased scavenging of superoxide radicals |

| Glutathione (GSH) | Enhanced levels | Improved antioxidant capacity |

Protective Effects against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia, or restricted blood supply. mdpi.commdpi.com This type of injury is a significant concern in conditions like stroke. While direct studies on this compound are limited, the closely related flavonoid, pinocembrin, has been shown to offer protection against brain I/R injury. nih.govnih.gov Pinocembrin treatment has been found to reduce neurological deficit scores, infarct volume, and cerebral edema in animal models of focal cerebral I/R. nih.gov The mechanisms behind this protection are thought to involve the inhibition of apoptosis and the modulation of autophagy in the penumbra, the area surrounding the ischemic core. nih.gov Given the structural similarity, it is plausible that this compound may exert similar protective effects against I/R injury.

Antimutagenic Properties

This compound has been identified as having antimutagenic properties, meaning it can counteract the effects of mutagens, which are agents that can cause changes in the genetic material of an organism. nih.gov This activity has been demonstrated in studies using the microorganism Euglena gracilis. nih.govnih.gov

Effects on Ofloxacin-induced Mutagenicity in Euglena gracilis

The antimutagenic potential of this compound has been specifically evaluated against the mutagenic effects of ofloxacin, a fluoroquinolone antibiotic. nih.gov In a study using Euglena gracilis, a single-celled flagellate eukaryote, ofloxacin was shown to induce "bleaching," a mutagenic effect that results in the loss of chloroplasts. nih.govmdpi.com When this compound was introduced, it demonstrated a considerable antimutagenic effect against this ofloxacin-induced bleaching. nih.gov At a concentration of 20 μmol/l, this compound was able to reduce the number of bleached (white) colonies to under 66% when tested against ofloxacin at a concentration of 43 μmol/l, indicating a high anti-bleaching activity. nih.gov

Table 2: Antimutagenic Activity of this compound against Ofloxacin-induced Bleaching in Euglena gracilis

| Compound | Concentration | Effect on Ofloxacin-induced Mutagenicity |

|---|

Xanthine (B1682287) Oxidase Inhibitory Activity

This compound has demonstrated notable inhibitory effects on xanthine oxidase, an enzyme pivotal in the metabolic pathway that produces uric acid. Elevated levels of uric acid are associated with conditions such as hyperuricemia and gout. The inhibitory potential of this compound against xanthine oxidase has been substantiated through comprehensive enzyme kinetic studies and computational molecular docking simulations.

Enzyme kinetic analyses have revealed that this compound is a potent inhibitor of xanthine oxidase, with studies indicating a mixed-type inhibitory mechanism. doaj.orgdaneshyari.comresearchgate.net This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic process. The mode of inhibition has been observed to be dependent on the concentrations of both the substrate and this compound itself. doaj.orgdaneshyari.comresearchgate.net

In comparative studies with other flavonoids, this compound has exhibited superior inhibitory activity. doaj.orgdaneshyari.comresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase has been reported to be 125.1 μM. researchgate.net This value quantifies the concentration of this compound required to inhibit 50% of the xanthine oxidase activity, underscoring its efficacy as an inhibitor.

Below is an interactive data table summarizing the xanthine oxidase inhibitory activity of this compound and other related flavonoids.

| Compound | IC50 (μM) | Inhibition Type |

| This compound | 125.1 | Mixed-type |

| Galangin (B1674397) | 163.0 | Not Specified |

| Pinocembrin | Not Specified | Not Specified |

| Pinocembrin-7-O-β-d-glucopyranoside | Not Specified | Not Specified |

| Glabranin | Not Specified | Not Specified |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

To elucidate the molecular interactions underpinning its inhibitory action, molecular docking simulations have been employed. These computational studies have demonstrated that this compound can effectively dock into the active site of xanthine oxidase. daneshyari.comresearchgate.net The simulations reveal that the binding of this compound to the enzyme is stabilized by the formation of hydrogen bonds with key amino acid residues within the active site, including Ser-876, Asn-768, Glu-1261, and Thr-1010. daneshyari.com

Furthermore, the interaction is reinforced by π-π stacking interactions with aromatic residues surrounding the active site. daneshyari.com By occupying the catalytic center and forming these stable interactions, this compound effectively blocks the substrate's access to the active site, thereby inhibiting the enzyme's function and the subsequent production of uric acid. researchgate.net This detailed molecular insight corroborates the findings from enzyme kinetic studies and provides a structural basis for the potent xanthine oxidase inhibitory activity of this compound.

Protein Kinase Inhibitory Activity

Recent research has begun to explore the potential of this compound as an inhibitor of protein kinases, which are crucial regulators of a multitude of cellular processes. Dysregulation of protein kinase activity is a hallmark of various diseases, including cancer.

A study investigating the effects of this compound extracted from peony seed husk on the proliferation of SH-SY5Y neuroblastoma cells revealed its ability to inhibit specific protein kinases. researchgate.netnih.govnih.gov It was found that this compound could effectively bind to and inhibit the activity of cyclin-dependent Kinase 4/6 (CDK4/6). researchgate.netnih.govnih.gov This inhibitory action is attributed to the formation of hydrogen bonds between this compound and the kinase. researchgate.netnih.gov

CDK4/6 are key enzymes in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in cell proliferation. The finding that this compound can inhibit CDK4/6 provides a potential mechanism for its observed anti-proliferative effects and highlights its therapeutic potential in diseases characterized by uncontrolled cell growth.

Research on Pinobanksin Derivatives

Ester Derivatives

Esterification of the hydroxyl groups on the pinobanksin molecule is a key strategy for creating derivatives. This section focuses on esters formed at the C-3 hydroxyl group, such as this compound-3-O-acetate, this compound-3-O-propanoate, and this compound-3-cinnamate, which have been identified in natural sources like propolis or synthesized for pharmacological evaluation. nih.gov

This compound ester derivatives are often isolated from natural products, particularly bee propolis. nih.gov The process involves extraction followed by advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the individual compounds. researchgate.net Structural elucidation of these isolated esters is typically achieved using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed information about the molecular structure and confirm the position of the ester group. researchgate.net

In addition to isolation from natural sources, these esters can be produced through chemical synthesis. The general method involves an esterification reaction where the 3-hydroxyl group of this compound acts as an alcohol. This reaction, often carried out under acidic conditions, combines this compound with a relevant carboxylic acid (e.g., acetic acid for the acetate (B1210297) ester) or a more reactive acyl derivative like an acid anhydride (B1165640) or acyl chloride. This synthetic approach allows for the production of specific derivatives for research purposes.

This compound esters have demonstrated a wide array of biological activities, indicating that modification at the 3-position does not eliminate the pharmacological potential of the parent flavonoid.

Anti-inflammatory Activity : Derivatives such as this compound-3-O-acetate and this compound-3-O-propionate have been identified as bioactive components in propolis that contribute to its anti-inflammatory properties. nih.gov

Anticancer and Apoptotic Activity : The anticancer effects of this compound esters have been a significant area of study. This compound-3-O-propanoate, along with other esters like the butyrate (B1204436) and pentanoate derivatives, has been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cell lines. researchgate.net In these studies, this compound-3-O-propanoate was noted as having the highest apoptotic activity among several isolated compounds. nih.gov Similarly, this compound-3-O-acetate has demonstrated the ability to inhibit the proliferation of human colon cancer cells and induce apoptosis. This compound-3-cinnamate, isolated from the seeds of Alpinia galanga, exhibits neuroprotective effects by counteracting oxidative stress and preventing apoptosis in neuronal cells. researchgate.net

The following table summarizes the observed antiproliferative activity of this compound and some of its ester derivatives against a B-cell lymphoma cell line.

| Compound | IC₅₀ (µM) | IC₅₀ (µg/mL) |

| This compound | 52.1 | 14.2 |

| This compound-3-O-propanoate | 67.0 | 22.0 |

| This compound-3-O-butyrate | 49.9 | 17.0 |

| This compound-3-O-pentanoate | 51.3 | 18.3 |

| This compound-3-O-hexanoate | 76.6 | 28.3 |

Data sourced from Alday et al. (2015) as cited in a 2024 review. nih.govresearchgate.net

Esterification is a common strategy in medicinal chemistry to modify the physicochemical properties of a drug candidate. By converting a hydroxyl group into an ester, the lipophilicity (fat-solubility) of the molecule is generally increased. This change can potentially enhance the compound's ability to cross biological membranes, which may lead to improved absorption and bioavailability. researchgate.net For flavonoids, which can have limited bioavailability, this modification is particularly relevant. nih.gov

While esterification can improve bioavailability, its effect on bioactivity is complex. The ester group may alter how the molecule interacts with biological targets. In some cases, the esterified compound may act as a prodrug, being metabolized back to the active parent compound (this compound) within the body. In other cases, the ester derivative itself possesses intrinsic activity. Research on various phenolic compounds has shown that while esterification can sometimes reduce antioxidant activity in polar solvents, the increased lipophilicity can make them more effective antioxidants in lipid-rich environments, such as cell membranes. mdpi.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effects. For this compound and its derivatives, these studies help to identify the key molecular features responsible for their antioxidant and other biological activities. nih.govdaneshyari.com

The antioxidant activity of flavonoids is primarily attributed to their phenolic hydroxyl (-OH) groups, which can donate a hydrogen atom to neutralize free radicals. nih.gov The number and position of these groups on the flavonoid skeleton are critical determinants of this activity.

The following table highlights the primary roles of the hydroxyl groups in this compound's antioxidant activity.

| Hydroxyl Group Position | Primary Contribution to Antioxidant Activity |

| 3-OH | Minor contributor; site of esterification. |

| 5-OH | Contributes to activity. |

| 7-OH | Major contributor ; primary site for radical scavenging. nih.govdaneshyari.com |

The impact of the ester group's chain length on biological activity presents a nuanced picture. In terms of antioxidant activity, theoretical studies suggest that altering the length of the alkyl chain on the ester group at the C-3 position (e.g., from acetate to propanoate to butyrate) has little to no effect on the intrinsic radical-scavenging ability. nih.govdaneshyari.comresearchgate.net This is because the antioxidant action is dominated by the 7-OH group, which remains unchanged.

However, for other biological activities like anticancer effects, the chain length appears to be more influential. As shown in the data from the study on B-cell lymphoma cells, the anti-proliferative activity (measured by IC₅₀ values) varies with different ester derivatives. nih.govresearchgate.net For instance, this compound-3-O-butyrate showed the most potent activity in that specific assay. This variation suggests that the size and lipophilicity of the ester chain can affect how the molecule interacts with specific cellular targets, its transport across cell membranes, or its susceptibility to metabolic enzymes, thereby influencing its specific biological outcome beyond general antioxidant capacity.

Comparison with Other Flavonoids (e.g., Chrysin (B1683763), Galangin (B1674397), Pinocembrin)

This compound's biological activities are often evaluated in comparison to other structurally similar flavonoids, particularly those found alongside it in natural sources like propolis. These comparative studies are crucial for understanding its unique therapeutic potential and structure-activity relationships. Key flavonoids used for comparison include the flavone (B191248) chrysin, the flavonol galangin, and the parent flavanone (B1672756) pinocembrin (B1678385), from which this compound can be biosynthetically derived through hydroxylation. nih.govresearchgate.net

Antioxidant and Anti-inflammatory Activities

Research has explored the comparative antioxidant and anti-inflammatory effects of this compound, chrysin, pinocembrin, and galangin. One study found that all four flavonoids could dramatically reduce H2O2-induced reactive oxygen species (ROS) generation. nih.gov Furthermore, these compounds demonstrated the ability to enhance the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in the cellular antioxidant response pathway. nih.gov

In terms of specific antioxidant mechanisms, this compound has been shown to prevent lipid peroxidation by inhibiting alpha-tocopherol (B171835) radicals. nih.gov A comparative study noted that this compound was more effective at attenuating ADP/Fe(II)-induced lipid peroxidation than both its derivative, this compound-3-O-acetate, and its parent compound, pinocembrin. nih.gov

In silico studies have also been used to compare the binding affinities of these flavonoids to proteins involved in inflammation, such as the COX-1 protein. These studies suggest that this compound, pinocembrin, and chrysin all exhibit good binding affinities, indicating potential anti-inflammatory action. taylorandfrancis.com

Table 1: Comparison of In-Silico Binding Affinities to Inflammatory Pathway Proteins

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| This compound | Tissue Plasminogen Activator | Good Affinity |

| COX-1 | Good Affinity | |

| Pinocembrin | Tissue Plasminogen Activator | Good Affinity |

| COX-1 | Good Affinity | |

| Chrysin | Tissue Plasminogen Activator | -7.7 |

| COX-1 | -8.4 | |

| Aspirin (Reference) | Tissue Plasminogen Activator | -5.2 |

| COX-1 | -6.5 | |

| Data sourced from in-silico docking studies. taylorandfrancis.com |

Effects on Insulin (B600854) Resistance

The potential of these flavonoids to ameliorate insulin resistance has been a subject of comparative investigation. A notable study evaluated the effects of this compound, galangin, chrysin, and pinocembrin on insulin resistance in HepG2 cells. The results showed a clear distinction in their efficacy; galangin and pinocembrin were found to significantly ameliorate insulin resistance, while this compound and chrysin were ineffective in this model. nih.govresearchgate.net Galangin and pinocembrin treatments were observed to substantially increase glucose consumption and glycogen (B147801) content by boosting the activities of key enzymes like hexokinase and pyruvate (B1213749) kinase. nih.govresearchgate.net

Table 2: Comparative Efficacy on Ameliorating Insulin Resistance

| Flavonoid | Effect on Insulin Resistance in HepG2 Cells |

| This compound | Ineffective |

| Chrysin | Ineffective |

| Galangin | Effective |

| Pinocembrin | Effective |

| Based on findings from studies on HepG2 cells. nih.govresearchgate.net |

Cytotoxicity and Anti-proliferative Activity

Comparative studies on different cell lines reveal varying cytotoxic profiles for these flavonoids. In one study using H9c2 cells, this compound and pinocembrin (at concentrations below 300 μM) did not inhibit cell proliferation, whereas chrysin and galangin showed cytotoxicity at concentrations higher than 30 μM and 60 μM, respectively. nih.gov In contrast, research on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound and pinocembrin had a significant synergistic cytotoxic effect. vetdergikafkas.org Another study noted that this compound, pinocembrin, and this compound-3-O-acetate showed no anti-proliferative effects on certain experimented cell lines. nih.gov This highlights that the comparative activity of these compounds is highly dependent on the specific cell type and experimental conditions.

Methodologies in Pinobanksin Research

Extraction and Purification Techniques

The initial and most critical phase in pinobanksin research involves its isolation from natural sources. This process is typically a multi-step procedure that begins with crude extraction followed by one or more purification stages to achieve the desired level of purity. nih.govnih.gov

Solvent extraction is the most prevalent method for obtaining crude extracts rich in this compound from raw materials like propolis or plant tissues. ekb.eg The choice of solvent is paramount, as it dictates the efficiency and selectivity of the extraction process. google.com This technique leverages the differential solubility of this compound and other matrix components in various solvents. mdpi.com

Commonly employed solvents include ethanol (B145695), methanol, acetone, and water, often used in varying concentrations and combinations. ekb.egnih.govtaylorandfrancis.com Ethanol, in particular, is widely favored due to its effectiveness in dissolving flavonoids, its low toxicity, and the ease with which it can be removed post-extraction. ekb.eg Studies have shown that the concentration of ethanol can significantly impact the yield of phenolic compounds. For instance, comparisons between different ethanol/water ratios have been performed to optimize the extraction of flavonoids from propolis. nih.govdergipark.org.tr One study found that a 70% ethanol solution was optimal for extracting flavonoids from peony seed shells, yielding 10.54% under specific conditions of temperature (70°C) and material-to-liquid ratio (1:25 g/mL). researchgate.netnih.gov

The extraction process itself can be carried out using several techniques, including maceration, where the raw material is soaked in the solvent for an extended period, and Soxhlet extraction, which provides a continuous extraction with fresh solvent. ekb.egnih.gov

Table 1: Comparison of Solvents for Propolis Extraction

| Solvent | Extraction Efficiency (%) | Key Findings | Reference |

|---|---|---|---|

| Acetone | 58.15 | Effective in extracting a broad range of phenolic compounds. | nih.gov |

| 70% Ethanol (EtOH) | 59.10 | Showed higher activity against molds compared to 96% EtOH extracts. | nih.gov |

| 96% Ethanol (EtOH) | 66.70 | Achieved the highest overall extraction efficiency for propolis. | nih.gov |

| Dehydrated Ethanol | N/A | Qualitative detection showed the highest total flavone (B191248) content compared to 30% and 95% ethanol. | google.com |

Following crude solvent extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of co-extracted compounds. Macroporous resin and C18 column chromatography are two of the most effective and widely used methods. researchgate.netnih.govmdpi.com

Macroporous resins are synthetic polymers with a porous structure that can adsorb molecules based on properties like polarity and molecular size. nih.gov This technique is valued for its high adsorption capacity, cost-effectiveness, and potential for regeneration, making it suitable for large-scale purification. nih.govnih.gov In one study, S-8 macroporous resin was used as an initial purification step for a crude extract from peony seed shells before further refinement. researchgate.netnih.gov

For high-purity isolation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase is often the method of choice. The C18 resin consists of silica (B1680970) particles with 18-carbon alkyl chains bonded to the surface, creating a nonpolar stationary phase. labinsights.nl This allows for the separation of compounds based on their hydrophobicity. In the case of the peony seed shell extract, purification on a C18 column dramatically increased the relative content of this compound from 0.42% in the crude extract to 92.53% in the final purified fraction. researchgate.netnih.gov

Table 2: Example of a Two-Step Chromatographic Purification of this compound

| Purification Step | Technique/Material | Result | Reference |

|---|---|---|---|

| 1. Initial Separation | S-8 Macroporous Resin Column Chromatography | Effective separation of the crude extract into fractions. | researchgate.netnih.gov |

| 2. Final Purification | C18 Column Chromatography | Increased this compound relative content from 0.42% to 92.53%. | researchgate.netnih.gov |

Analytical Techniques for Identification and Quantification

Once this compound has been extracted and purified, a range of analytical techniques are employed to confirm its identity and determine its concentration. These methods provide crucial data on the compound's structure and purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the qualitative and quantitative analysis of this compound. researchgate.netsemanticscholar.orgembrapa.br The most common configuration is RP-HPLC, typically using a C18 column. researchgate.netembrapa.br

Separation is achieved by passing the sample through the column using a mobile phase, which usually consists of a mixture of an aqueous solvent (often water with an acid like formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is typically used to effectively separate a wide range of compounds with varying polarities present in the extract. researchgate.netnih.gov this compound and other phenolic compounds are detected as they elute from the column, most commonly by a UV or photodiode array (PDA) detector set at a wavelength where flavonoids absorb light, such as 280 nm. researchgate.netresearchgate.net The retention time of the this compound peak is compared to that of a pure standard for identification, while the area under the peak is used for quantification. researchgate.netmdpi.com

Table 3: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| System | High-Performance Liquid Chromatography (HPLC) | researchgate.netembrapa.br |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) | researchgate.netembrapa.br |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | researchgate.netnih.gov |

| Detection | Photodiode Array (PDA) or UV Detector at ~280 nm | researchgate.netresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.netmdpi.com |

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. nih.govnih.gov It is most powerfully applied when coupled with a separation technique like liquid chromatography (LC-MS). nih.govnih.gov This combination allows for the separation of components in a mixture by LC, followed by their individual analysis by MS.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for flavonoids, which generates charged molecules with minimal fragmentation. nih.gov For this compound, analysis is often performed in negative ion mode, where it is detected as the deprotonated molecular ion [M-H]⁻. nih.govresearchgate.net This provides a highly accurate determination of the compound's molecular weight.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. researchgate.netresearchgate.net In this technique, the [M-H]⁻ ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions produce a characteristic pattern that acts as a structural fingerprint, allowing for definitive identification. researchgate.netresearchgate.net More advanced systems, such as triple quadrupole (QqQ) mass spectrometers, offer very high sensitivity and selectivity, enabling precise quantification of this compound even at very low concentrations in complex matrices. mdpi.comresearchgate.net

Table 4: Mass Spectrometry Data for this compound Identification

| Technique | Ionization Mode | Parent Ion (m/z) | Key Application | Reference |

|---|---|---|---|---|

| LC-ESI-MS | Negative | [M-H]⁻ | Molecular weight determination. | nih.govresearchgate.net |

| LC-ESI-MS/MS | Negative | [M-H]⁻ | Structural elucidation via fragmentation patterns. | researchgate.netresearchgate.net |

| LC-QqQ-MS/MS | Positive/Negative | Varies | Highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM). | mdpi.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique used for both the quantification and preliminary characterization of flavonoids like this compound. mdpi.comnveo.org The method is based on the principle that molecules with chromophores and conjugated systems, such as the flavonoid skeleton, absorb light in the UV and visible regions of the electromagnetic spectrum. nveo.orgmdpi.com

The UV spectrum of flavanones typically exhibits two characteristic absorption maxima. For this compound, these absorption bands provide preliminary structural information. researchgate.net While UV-Vis spectroscopy is less specific than mass spectrometry, it is highly valuable when used as a detector for HPLC (HPLC-DAD/UV). researchgate.netresearchgate.net In this setup, a full UV-Vis spectrum is recorded for each compound as it elutes from the HPLC column. This provides not only quantitative data but also spectral information that aids in the identification of the compound class and helps to assess peak purity. nih.govresearchgate.net

In Vitro Assays for Biological Activity

A wide array of in vitro assays has been employed to investigate the biological activities of this compound. nih.govresearchgate.netnih.gov These laboratory-based tests utilize cultured cells or isolated biochemical systems to assess the compound's effects at a molecular and cellular level. mdpi.com Such assays are fundamental in the initial stages of research to screen for potential therapeutic properties, including anti-proliferative, antioxidant, and enzyme-inhibiting activities, and to elucidate the underlying mechanisms of action before progressing to more complex preclinical models. nih.govmdpi.com

Cell viability and cytotoxicity assays are foundational in determining the effect of a compound on cell proliferation and health. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assays. springernature.comjournalagent.comabcam.com Both are colorimetric assays that measure the metabolic activity of cells, which is generally proportional to the number of viable cells. springernature.comnih.gov In these assays, mitochondrial dehydrogenases in living cells cleave the tetrazolium salt to a colored formazan (B1609692) product, the amount of which can be quantified spectrophotometrically. abcam.comnih.gov

Research on this compound's effect on Human Umbilical Vein Endothelial Cells (HUVECs) utilized a similar MTS assay. researchgate.net The results indicated that this compound affects cell survival in a concentration-dependent manner. researchgate.net A significant reduction in cell viability was observed after 24 hours of treatment with concentrations of 3.13, 12.5, and 50 µg/mL. researchgate.net Specifically, at concentrations of 3.13 and 12.5 µg/mL, this compound inhibited cell viability to 82.6% and 76.1% of the control, respectively. researchgate.net A higher concentration of 50 µg/mL reduced cell viability by 62.2% compared to the control group. researchgate.net However, a corresponding Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, showed that this compound did not increase LDH release from HUVECs, suggesting the compound was not directly cytotoxic but may act as a cytostatic agent. researchgate.net

Table 2: Effect of this compound on HUVEC Viability (MTS Assay)

| This compound Concentration (µg/mL) | Cell Viability (% of Control) |

|---|---|

| 3.13 | 82.6% |

| 12.5 | 76.1% |

| 50.0 | 37.8% |

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its induction is a key mechanism for many anti-proliferative agents. The Annexin V/7-AAD assay is a widely used flow cytometry method to detect apoptosis. bdbiosciences.comstemcell.comcytekbio.com The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. bdbiosciences.com Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome, can identify early apoptotic cells. bdbiosciences.comthermofisher.com The assay also uses a viability dye like 7-aminoactinomycin D (7-AAD), which is excluded by cells with intact membranes. bdbiosciences.com This dual staining allows for the differentiation of viable cells (Annexin V- / 7-AAD-), early apoptotic cells (Annexin V+ / 7-AAD-), and late apoptotic or necrotic cells (Annexin V+ / 7-AAD+). bdbiosciences.comthermofisher.com

Studies have shown that this compound can act as an apoptosis inducer. researchgate.netnih.govresearchgate.net In B-cell lymphoma cell lines, this compound was reported to induce apoptosis by activating caspase 3, 8, and 9 signaling pathways and causing a loss of mitochondrial membrane potential. nih.gov In studies with HUVECs, this compound was found to inhibit tube formation by inducing apoptosis, which was observed through the partial fragmentation of the endothelial cells. researchgate.net This pro-apoptotic activity underscores one of the key mechanisms behind this compound's observed anti-proliferative and anti-angiogenic effects. nih.govresearchgate.net

The antioxidant capacity of this compound is a significant aspect of its biological profile. nih.govresearchgate.net This activity is typically evaluated using a panel of in vitro assays that measure the ability of a compound to neutralize free radicals or reduce oxidants. e3s-conferences.orgku.ac.thnih.gov Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH free radical. e3s-conferences.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation (ABTS•+). e3s-conferences.orgnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. e3s-conferences.orgnih.gov

ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the capacity to inhibit peroxyl radical-induced oxidation. ku.ac.thresearchgate.net

CAA (Cellular Antioxidant Activity) Assay: A cell-based assay that quantifies the antioxidant activity of a compound within a cellular environment.

This compound has been consistently identified as a potent antioxidant in numerous studies. nih.govresearchgate.net As a flavonoid, its structure, particularly the presence of hydroxyl groups, allows it to donate hydrogen atoms or electrons to neutralize free radicals. e3s-conferences.org Its activity has been demonstrated in various systems, contributing to its potential protective effects against oxidative stress-related conditions. researchgate.net

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. nih.govmdpi.com Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comfrontiersin.org Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. mdpi.comresearchgate.net